molecular formula C16H28ClNO B5251758 N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride

N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride

Cat. No.: B5251758
M. Wt: 285.9 g/mol
InChI Key: PFOUMWSOAGHGSE-UHFFFAOYSA-N
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Description

N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride is a chemical compound with a complex structure that includes a phenoxy group, a propyl chain, and a butan-1-amine moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride typically involves the reaction of 2,3,6-trimethylphenol with a suitable propylating agent to form the intermediate 3-(2,3,6-trimethylphenoxy)propyl compound. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the final product. The hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving cell signaling and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may play a role in binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(2,3,6-trimethylphenoxy)propyl]-1-butanaminium
  • N-[3-(2,3,6-trimethylphenoxy)propyl]-1-butanamine hydrochloride (1:1)

Uniqueness

N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound for scientific studies.

Properties

IUPAC Name

N-[3-(2,3,6-trimethylphenoxy)propyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.ClH/c1-5-6-10-17-11-7-12-18-16-14(3)9-8-13(2)15(16)4;/h8-9,17H,5-7,10-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOUMWSOAGHGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=C(C=CC(=C1C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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